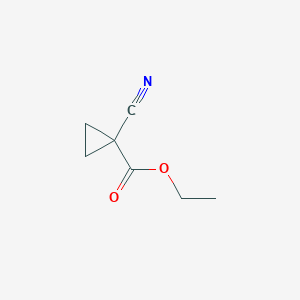

Ethyl 1-cyanocyclopropanecarboxylate

Overview

Description

Synthesis Analysis

The synthesis of ethyl 1-cyanocyclopropanecarboxylate involves key reactions that underscore its accessibility for further chemical manipulations. Notably, the compound has been synthesized through reactions that emphasize the manipulation of cyclopropane rings, demonstrating the compound's foundational role in developing complex organic structures. For example, reactions involving ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4 highlight regioselective scission of electron-rich bonds, showcasing the synthetic utility of ethyl 1-cyanocyclopropanecarboxylate derivatives in organic synthesis (Graziano et al., 1996).

Molecular Structure Analysis

The molecular structure of ethyl 1-cyanocyclopropanecarboxylate is pivotal in its chemical behavior and reactivity. Studies focusing on the enzyme 1-aminocyclopropane-1-carboxylate synthase, which is related to ethylene biosynthesis in plants, have provided insights into the structural aspects of cyclopropane derivatives. The crystal structure of this enzyme, alongside biochemical data, can offer analogies for understanding the structural intricacies of ethyl 1-cyanocyclopropanecarboxylate and its derivatives, shedding light on the catalytic roles and reactivity patterns of similar molecules (Capitani et al., 1999).

Chemical Reactions and Properties

Ethyl 1-cyanocyclopropanecarboxylate undergoes various chemical reactions that demonstrate its reactivity and functional utility. For instance, the [3 + 2 + 2] cocyclization reactions involving ethyl cyclopropylideneacetate and alkynes, catalyzed by Ni(cod)2-PPh3, lead to the formation of cycloheptadiene derivatives. Such reactions underscore the compound's versatility in synthesizing complex cyclic structures, highlighting its significance in organic chemistry (Saito et al., 2007).

Physical Properties Analysis

The physical properties of ethyl 1-cyanocyclopropanecarboxylate, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. While specific studies on these properties are limited, the understanding of related cyclopropane derivatives provides a basis for predicting the behavior of ethyl 1-cyanocyclopropanecarboxylate under various conditions, facilitating its use in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of ethyl 1-cyanocyclopropanecarboxylate, including its reactivity with different chemical agents and conditions, are essential for its application in synthesis. The compound's interaction with catalysts, as demonstrated in nickel-catalyzed intermolecular cocyclizations, and its behavior under oxidative conditions, provide valuable insights into its chemical versatility and potential applications in the synthesis of complex organic molecules (Saito et al., 2007).

Scientific Research Applications

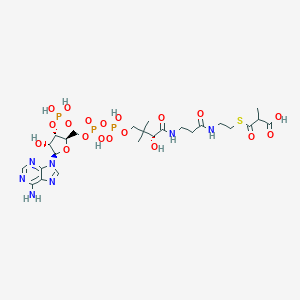

Ethylene Precursor Research : Studies have explored the role of compounds similar to Ethyl 1-cyanocyclopropanecarboxylate in ethylene biosynthesis in plants. For instance, the conversion of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, into 1-(malonylamino)cyclopropane-1-carboxylic acid in wheat leaves highlights its significance in plant biology (Hoffman, Yang, & McKeon, 1982).

Oligomerization Studies : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized using horseradisch peroxidase as a catalyst, demonstrating its utility in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Ethylene Biosynthesis Protocol : The development of updated methodologies for analyzing ethylene biosynthesis components, including the measurement of ethylene, provides insights into the role of related cyclopropane compounds in plant physiology (Bulens et al., 2011).

Ethylene Inhibition Research : The impact of 1-methylcyclopropene on fruits and vegetables as an inhibitor of ethylene perception reveals the potential applications of cyclopropane derivatives in agricultural biotechnology (Watkins, 2006).

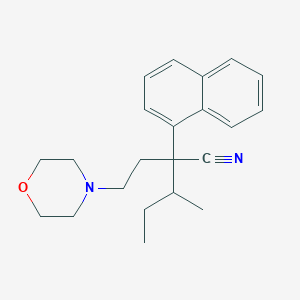

Diradical Polymerization : The use of Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate in initiating the diradical polymerization of acrylonitrile at elevated temperatures, which showcases its importance in the field of polymer science (Li, Willis, Padías, & Hall, 1991).

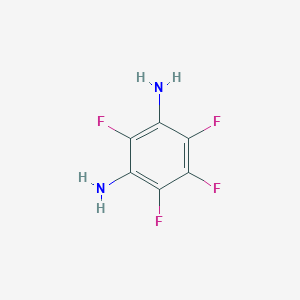

Pharmaceutical Applications : The synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, including Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, for their inhibitory effects on certain enzymes, suggest potential pharmaceutical applications (Boztaş et al., 2019).

Safety And Hazards

Ethyl 1-cyanocyclopropanecarboxylate is classified as an irritant . It’s recommended to use personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves when handling this compound .

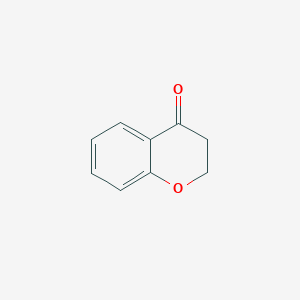

Relevant Papers A literature survey revealed that employing ethyl cyanoacetate as a starting material for the preparation of coumarins via Knoevenagel condensation could give coumarin-3-carboxylate ester or 3-cyancoumarin two different products .

properties

IUPAC Name |

ethyl 1-cyanocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZLCIITHLSEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327564 | |

| Record name | Ethyl 1-cyanocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-cyanocyclopropanecarboxylate | |

CAS RN |

1558-81-2 | |

| Record name | Ethyl 1-cyanocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1558-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

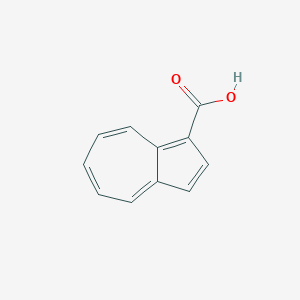

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)